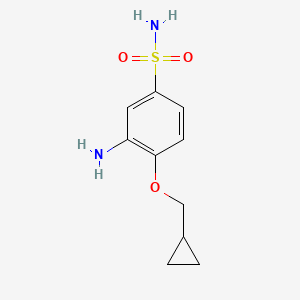
6-Bromo-5-nitro-2-oxyindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-nitro-2-oxyindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom at the 6th position, a nitro group at the 5th position, and an oxo group at the 2nd position on the indole ring. This unique arrangement imparts distinct chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitro-2-oxyindole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-oxyindole followed by nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective introduction of bromine and nitro groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-nitro-2-oxyindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-5-nitro-2-oxyindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-nitro-2-oxyindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
5-Bromo-2-oxyindole: Lacks the nitro group, resulting in different reactivity and biological properties.
6-Nitro-2-oxyindole: Lacks the bromine atom, affecting its chemical behavior and applications.
5-Nitro-2-oxyindole: Lacks the bromine atom, leading to variations in its chemical and biological activities.
Uniqueness: 6-Bromo-5-nitro-2-oxyindole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H3BrN2O3 |
|---|---|
Peso molecular |
255.02 g/mol |
Nombre IUPAC |
6-bromo-5-nitroindol-2-one |
InChI |
InChI=1S/C8H3BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1-3H |
Clave InChI |
UCJGZHFHXNQIHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC1=O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
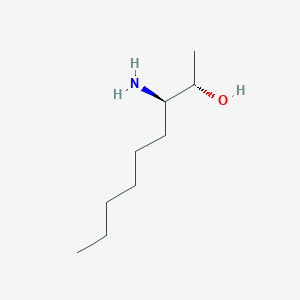
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)


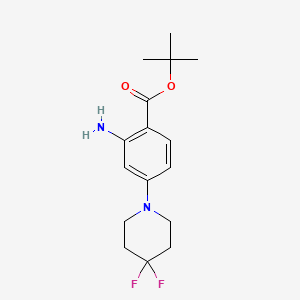

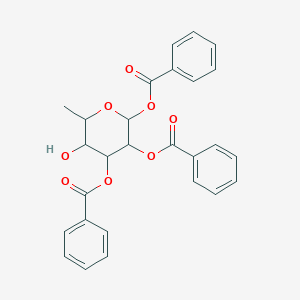
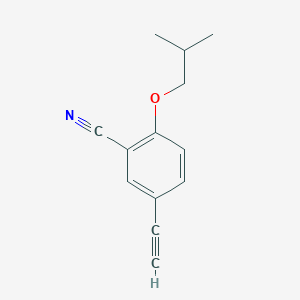
amine](/img/structure/B13721518.png)
